molecular formula C13H16N2O3 B5222685 N'-(2-ETHOXYPHENYL)-N-(PROP-2-EN-1-YL)ETHANEDIAMIDE

N'-(2-ETHOXYPHENYL)-N-(PROP-2-EN-1-YL)ETHANEDIAMIDE

Cat. No.: B5222685
M. Wt: 248.28 g/mol
InChI Key: QHFPPGOWZAMZQT-UHFFFAOYSA-N
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Description

N’-(2-ETHOXYPHENYL)-N-(PROP-2-EN-1-YL)ETHANEDIAMIDE is a synthetic organic compound that belongs to the class of ethanediamides. These compounds are characterized by the presence of an ethanediamide group, which consists of two amide functionalities attached to an ethane backbone. The compound’s structure includes an ethoxyphenyl group and a prop-2-en-1-yl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-ETHOXYPHENYL)-N-(PROP-2-EN-1-YL)ETHANEDIAMIDE typically involves the reaction of 2-ethoxyaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ethylenediamine to yield the final product. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux conditions
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of N’-(2-ETHOXYPHENYL)-N-(PROP-2-EN-1-YL)ETHANEDIAMIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification methods such as recrystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

N’-(2-ETHOXYPHENYL)-N-(PROP-2-EN-1-YL)ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The ethanediamide group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted ethanediamide derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Investigating its biological activity and potential as a pharmaceutical agent.

    Medicine: Exploring its therapeutic potential for treating various diseases.

    Industry: Utilizing its unique chemical properties in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N’-(2-ETHOXYPHENYL)-N-(PROP-2-EN-1-YL)ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N’-(2-METHOXYPHENYL)-N-(PROP-2-EN-1-YL)ETHANEDIAMIDE: Similar structure with a methoxy group instead of an ethoxy group.

    N’-(2-ETHOXYPHENYL)-N-(BUT-2-EN-1-YL)ETHANEDIAMIDE: Similar structure with a but-2-en-1-yl group instead of a prop-2-en-1-yl group.

Uniqueness

N’-(2-ETHOXYPHENYL)-N-(PROP-2-EN-1-YL)ETHANEDIAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-(2-ethoxyphenyl)-N-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-3-9-14-12(16)13(17)15-10-7-5-6-8-11(10)18-4-2/h3,5-8H,1,4,9H2,2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFPPGOWZAMZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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